

# Sch 38519: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sch 38519

Cat. No.: B1680901

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An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Isochromanequinone Antibiotic and Platelet Aggregation Inhibitor.

## Introduction

**Sch 38519** is a naturally occurring isochromanequinone compound isolated from a strain of the thermophilic actinomycete, *Thermomonospora* sp..<sup>[1]</sup> First described in 1989, this molecule has garnered interest due to its dual biological activities as both a platelet aggregation inhibitor and a broad-spectrum antibiotic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Sch 38519**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Physicochemical Properties

**Sch 38519** possesses a complex polycyclic structure characteristic of isochromanequinone antibiotics. Its chemical identity has been established through spectroscopic methods.

Table 1: Chemical and Physicochemical Properties of **Sch 38519**

Property	Value	Source
IUPAC Name	(3aR,5R,9R,10S,11S,13R,14bS)-11-(dimethylamino)-3,3a,5,10,11,12,13,14b-octahydro-7,10-dihydroxy-5,9-dimethyl-9,13-epoxycyclohepta[2][3]naphtho[2,3-d]furo[3,2-b]pyran-2,6,14(9H)-trione	N/A
CAS Number	114970-20-6	[1][4]
Molecular Formula	C <sub>24</sub> H <sub>25</sub> NO <sub>8</sub>	[1][4]
Molecular Weight	455.46 g/mol	[1]
SMILES	<chem>O=C1C2=C(C(C3=C1[C@]4([H])--INVALID-LINK--([H])O[C@@H]3C)=O)C(O)=CC5=C2--INVALID-LINK--N(C)C"&gt;C@@HO[C@]56C</chem>	[1]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[4]
Calculated logP	1.15190	N/A

## Biological Activity

**Sch 38519** exhibits two primary biological functions: inhibition of platelet aggregation and antibacterial activity.

### Platelet Aggregation Inhibition

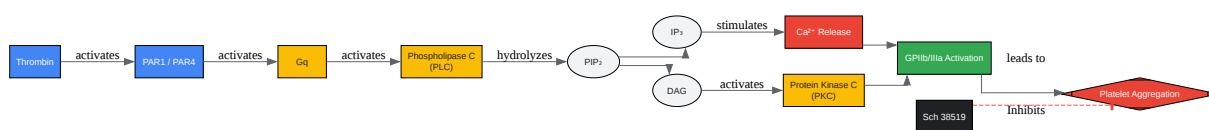
**Sch 38519** is an inhibitor of thrombin-induced platelet aggregation. In human platelet-rich plasma, it has been shown to inhibit aggregation with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 68 µg/mL.

Table 2: In Vitro Biological Activity of **Sch 38519**

Activity	Target/Agonist	Test System	IC <sub>50</sub> / MIC	Source
Platelet Aggregation Inhibition	Thrombin	Human Platelet-Rich Plasma	68 µg/mL	[1]
Antibacterial Activity	Gram-positive bacteria	Broth Microdilution	Mean MIC: 0.92 µg/mL	N/A
Antibacterial Activity	Gram-negative bacteria	Broth Microdilution	Mean MIC: 122.1 µg/mL	N/A

Thrombin is a potent platelet agonist that activates platelets through the Protease-Activated Receptor (PAR) family, specifically PAR1 and PAR4 on human platelets.[5][6][7][8] The precise mechanism by which **Sch 38519** inhibits this pathway has not been fully elucidated in the available literature. However, it is hypothesized to interfere with the downstream signaling cascade initiated by PAR activation.

The binding of thrombin to PARs triggers a signaling cascade involving G-proteins (Gq and G12/13), leading to the activation of Phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC). This cascade culminates in the activation of the GPIIb/IIIa receptors, which bind fibrinogen, leading to platelet aggregation.[10][11] It is plausible that **Sch 38519**, as an isochromanequinone, may interfere with one or more key enzymes or signaling molecules within this pathway.



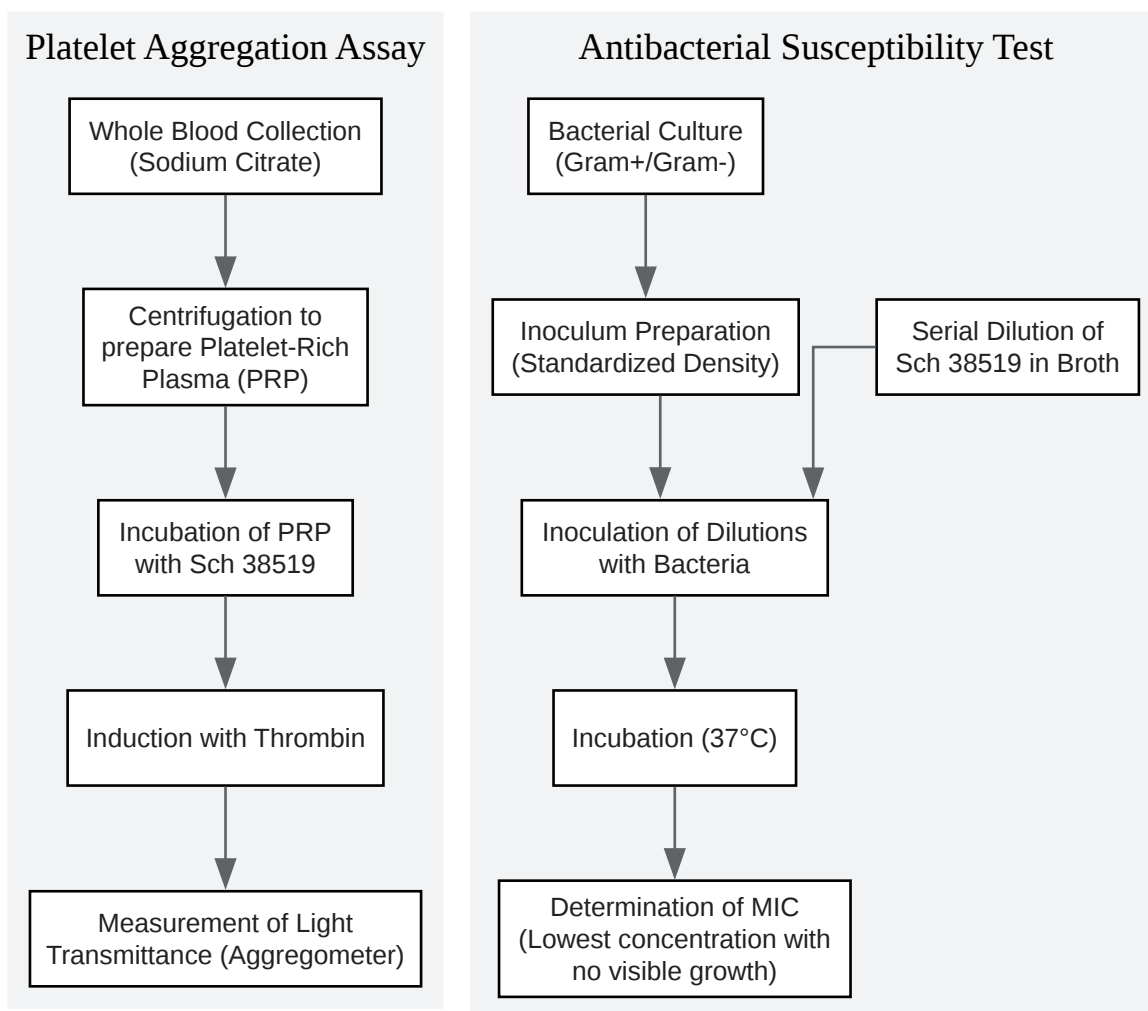
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Caption: Hypothesized inhibition of the thrombin-induced platelet aggregation pathway by **Sch 38519**.

## Antibacterial Activity

**Sch 38519** demonstrates significant activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria. The mean Minimum Inhibitory Concentrations (MICs) highlight this differential activity.

The precise antibacterial mechanism of **Sch 38519** is not well-defined in the reviewed literature. However, quinone-containing compounds are known to exert their antimicrobial effects through various mechanisms.<sup>[12]</sup> These can include the inhibition of nucleic acid and protein synthesis, disruption of the cell membrane, and interference with cellular respiration by generating reactive oxygen species.<sup>[13]</sup> The isochromanquinone scaffold of **Sch 38519** likely contributes to one or more of these antibacterial actions.<sup>[14][15][16]</sup>



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Caption: Generalized experimental workflows for assessing the biological activity of **Sch 38519**.

## Experimental Protocols

The following are generalized protocols for the key experiments cited. For the specific parameters used in the original characterization of **Sch 38519**, it is recommended to consult the primary literature.

### Thrombin-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Preparation of Platelet-Rich Plasma (PRP):
  - Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.
  - Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
  - Carefully collect the supernatant PRP.
  - Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.
- Aggregation Assay:
  - Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stir bar.
  - Add the desired concentration of **Sch 38519** or vehicle control to the PRP and incubate for a specified period.
  - Initiate platelet aggregation by adding a standard concentration of thrombin.
  - Record the change in light transmission for a set duration (e.g., 5-10 minutes).
  - The percentage of inhibition is calculated relative to the control (vehicle-treated) aggregation. The IC<sub>50</sub> value is determined from a dose-response curve.

## Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Preparation of **Sch 38519** Dilutions:

- Prepare a stock solution of **Sch 38519** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium).
- Inoculum Preparation:
  - Prepare a standardized inoculum of the test bacterium (e.g.,  $5 \times 10^5$  CFU/mL) from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the bacterial suspension.
  - Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
  - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
  - The MIC is visually determined as the lowest concentration of **Sch 38519** at which there is no visible bacterial growth (no turbidity) compared to the positive control.

## Conclusion

**Sch 38519** is a bioactive natural product with demonstrated potential as both an antiplatelet and an antibacterial agent. Its complex chemical structure and dual activities make it an interesting subject for further research and development. Elucidation of its precise mechanisms of action could pave the way for the design of novel therapeutic agents targeting platelet aggregation and bacterial infections. This guide provides a foundational understanding of **Sch 38519** for scientists and researchers looking to explore its therapeutic potential.

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- To cite this document: BenchChem. [Sch 38519: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680901#sch-38519-chemical-structure-and-properties>]

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